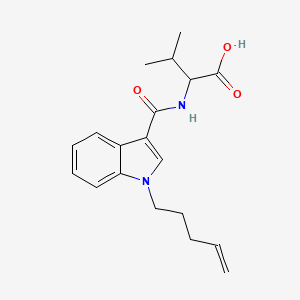

MMB-4en-PICA butanoic acid metabolite

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoic acid |

InChI |

InChI=1S/C19H24N2O3/c1-4-5-8-11-21-12-15(14-9-6-7-10-16(14)21)18(22)20-17(13(2)3)19(23)24/h4,6-7,9-10,12-13,17H,1,5,8,11H2,2-3H3,(H,20,22)(H,23,24) |

InChI Key |

KZASHORGFQEXIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C |

Origin of Product |

United States |

Biochemical Pathways of Mmb 4en Pica Butanoic Acid Metabolite Formation

Elucidation of Primary Metabolic Transformations

The generation of MMB-4en-PICA butanoic acid metabolite is predominantly a result of primary metabolic transformations, primarily ester hydrolysis, which is enzymatically driven.

Ester Hydrolysis as a Major Biotransformation Pathway

The principal metabolic route for the formation of the this compound is through the hydrolysis of the methyl ester group on the L-valine moiety of the parent compound. nih.govresearchgate.net This reaction effectively cleaves the ester bond, yielding the corresponding carboxylic acid.

Studies involving in vitro incubations with human liver microsomes (HLMs) and pooled human liver S9 (pHLS9) have confirmed that ester hydrolysis is a significant pathway for MMB-4en-PICA. nih.gov In these experimental models, the conversion of MMB-4en-PICA to its carboxylic acid metabolite was readily observed, highlighting the efficiency of this biotransformation. The relative amounts of the butanoic acid metabolite produced in these systems were found to be between 11% (with pHLS9) and up to 25% when incubated with pooled human liver microsomes. nih.gov

The monitored mass-to-charge ratios (m/z) in mass spectrometry analysis for MMB-4en-PICA and its carboxylic acid metabolite are m/z 343 and 329, respectively, for the protonated molecules [M+H]⁺. nih.gov

Enzymatic Catalysis by Human Carboxylesterases (hCES) in Hydrolysis

The hydrolysis of MMB-4en-PICA is not a spontaneous process but is catalyzed by a class of enzymes known as human carboxylesterases (hCES). nih.gov These enzymes are crucial in the metabolism of a wide array of drugs and other foreign compounds (xenobiotics) that contain ester linkages. nih.govresearchgate.net

In vitro studies using recombinant human carboxylesterase isoforms have identified the specific enzymes responsible for the hydrolysis of MMB-4en-PICA. It has been demonstrated that hCES1c and, to a lesser extent, hCES1b and hCES2 are involved in this metabolic conversion. nih.gov Specifically, hCES1c was found to be the most significant contributor, producing 5.7% of the carboxylic acid metabolite, while hCES1b and hCES2 produced 1.5% and 0.2%, respectively. nih.gov This indicates a degree of selectivity among the hCES isoforms for MMB-4en-PICA as a substrate. Enzyme kinetic studies have been successfully conducted with hCES1c for MMB-4en-PICA. nih.gov

Table 1: Contribution of hCES Isoforms to MMB-4en-PICA Hydrolysis

| hCES Isoform | Relative Amount of Carboxylic Acid Metabolite Produced (%) |

|---|---|

| hCES1c | 5.7 |

| hCES1b | 1.5 |

| hCES2 | 0.2 |

Complementary Metabolic Reactions in Parent Compound Biotransformation

In addition to the primary pathway of ester hydrolysis, the parent compound MMB-4en-PICA undergoes several other metabolic reactions. These complementary pathways often occur in conjunction with or parallel to hydrolysis, leading to a diverse range of metabolites.

Oxidative Processes: Hydroxylation and Dihydrodiol Formation

Oxidative metabolism is another key aspect of the biotransformation of MMB-4en-PICA. The pent-4-en-1-yl (alkenyl) side chain of the molecule is a primary site for oxidative reactions. researchgate.net These processes are typically catalyzed by cytochrome P450 (CYP450) enzymes.

Hydroxylation involves the introduction of a hydroxyl group (-OH) onto the molecule. For MMB-4en-PICA and similar synthetic cannabinoids, hydroxylation can occur at various positions on the pentenyl tail. researchgate.netresearchgate.net

Dihydrodiol formation is also a prevalent metabolic pathway for synthetic cannabinoids with an unsaturated side chain like MMB-4en-PICA. researchgate.net This reaction involves the oxidation of the double bond in the pentenyl group to form an epoxide, which is then subsequently hydrolyzed by epoxide hydrolase to a dihydrodiol. Metabolites that have undergone both ester hydrolysis and dihydrodiol formation have been identified for structurally related compounds. caymanchem.com

N-Dealkylation and Terminal Oxidation

N-dealkylation is a metabolic reaction that involves the removal of an alkyl group from a nitrogen atom. nih.gov In the context of MMB-4en-PICA, this would involve the removal of the pentenyl side chain from the indole (B1671886) nitrogen. This process is also typically mediated by CYP450 enzymes. nih.gov

Further oxidation of the pentenyl side chain can lead to the formation of a pentanoic acid derivative. This terminal oxidation represents a more extensive metabolic transformation of the parent compound. nih.gov

Conjugation Pathways: Glucuronidation

Following the initial Phase I metabolic reactions such as hydrolysis and oxidation, the resulting metabolites can undergo Phase II conjugation reactions. nih.govGlucuronidation is a common conjugation pathway where a glucuronic acid moiety is attached to the metabolite. nih.govssaa.ru This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolites, facilitating their excretion from the body in urine and/or bile. Glucuronides of hydrolyzed and hydroxylated metabolites of related synthetic cannabinoids have been identified, suggesting this is a likely metabolic route for MMB-4en-PICA metabolites as well. ssaa.ruresearchgate.net

Compound Names

| Abbreviation/Common Name | Chemical Name |

| MMB-4en-PICA | (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valine methyl ester |

| This compound | (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valine |

| hCES | Human Carboxylesterase |

| CYP450 | Cytochrome P450 |

| UGT | UDP-glucuronosyltransferase |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |

| 5F-MDMB-PICA | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

Comparative Metabolic Profiles of Related Synthetic Cannabinoids and Analogues

The metabolic journey of synthetic cannabinoids within the human body is a complex process involving various enzymatic reactions. Understanding these pathways is critical for identifying biomarkers of consumption. The formation of the this compound is a key indicator of the biotransformation of its parent compound, MMB-4en-PICA.

Research indicates that the this compound is a potential metabolite of MMB-4en-PICA (also known as MMB022). caymanchem.com Its formation is presumed to follow metabolic pathways similar to those observed for structurally related synthetic cannabinoids, such as MDMB-4en-PINACA. caymanchem.com The metabolic profiles of synthetic cannabinoids are heavily influenced by their core structure, tail attachments, and head groups.

Studies on synthetic cannabinoids containing a pent-4-enyl tail, like MMB-4en-PICA and MDMB-4en-PINACA, have identified several major metabolic transformations. These include hydrolysis of the terminal ester or amide group, dihydrodiol formation on the pentenyl tail, and hydroxylation. researchgate.net For compounds with a methyl valinate (MMB) structure like MMB-4en-PICA, ester hydrolysis is a particularly dominant pathway. researchgate.net

In the case of the closely related compound MDMB-4en-PINACA, in vitro studies using human liver microsomes (HLMs) have shown that less than 7.5% of the parent compound remains after a one-hour incubation period. nih.gov The identified metabolites are formed through pathways such as double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, and further oxidation to N-pentanoic acid. nih.gov The butanoic acid metabolite of MDMB-4en-PINACA has been suggested as a suitable urinary marker for its consumption. nih.gov

A comparative overview of the metabolic pathways for MMB-4en-PICA and its analogues highlights both commonalities and distinct differences.

Key Metabolic Pathways:

Ester Hydrolysis: This is a primary and often major metabolic route for many synthetic cannabinoids with an ester linkage, including MMB-4en-PICA, MDMB-4en-PINACA, and 5F-MDMB-PICA. researchgate.netnih.govresearchgate.netoup.com This reaction is typically mediated by carboxylesterases (CES), with CES1A1 being identified as the main enzyme for the hydrolysis of compounds like AMB-FUBINACA. researchgate.netnih.gov This initial hydrolysis results in the formation of a carboxylic acid metabolite.

Oxidation of the Alkene Tail: For compounds featuring a pentenyl tail, such as MMB-4en-PICA and MDMB-4en-PINACA, oxidation of the double bond is a significant pathway, often leading to the formation of a dihydrodiol metabolite. researchgate.netresearchgate.net

Hydroxylation: Hydroxylation can occur at various positions on the molecule, including the pentenyl tail or the core indole/indazole structure. researchgate.netnih.gov

Oxidative Defluorination: In analogues containing a 5-fluoropentyl tail, such as 5F-MDMB-PICA, oxidative defluorination is a prevalent biotransformation, often followed by further oxidation to a pentanoic acid. researchgate.netnih.govcncb.ac.cnljmu.ac.uk

The interplay of these pathways leads to a diverse range of metabolites. For instance, with 5F-MDMB-PICA, a total of 22 metabolites have been identified in hepatocyte incubations, with the most common being products of ester hydrolysis and ester hydrolysis combined with oxidative defluorination. researchgate.netnih.gov Similarly, extensive metabolism has been observed for MDMB-4en-PINACA, with 75 metabolites identified in urine samples, where ester hydrolysis and hydroxylation were the major pathways. researchgate.netnih.gov

The table below provides a comparative summary of the major metabolic pathways for MMB-4en-PICA and selected related synthetic cannabinoids.

| Compound | Core Structure | Head Group | Tail Group | Major Metabolic Pathways | Key Metabolites |

|---|---|---|---|---|---|

| MMB-4en-PICA | Indole | Methyl Valinate | Pentenyl | Ester Hydrolysis, Dihydrodiol Formation, Hydroxylation researchgate.net | Butanoic acid metabolite caymanchem.com |

| MDMB-4en-PINACA | Indazole | Methyl tert-Leucinate | Pentenyl | Ester Hydrolysis, Hydroxylation, Dihydrodiol Formation researchgate.netnih.govnih.gov | Butanoic acid metabolite, Dihydrodiol metabolite nih.gov |

| 5F-MDMB-PICA | Indole | Methyl tert-Leucinate | 5-Fluoropentyl | Ester Hydrolysis, Oxidative Defluorination researchgate.netoup.comnih.govljmu.ac.uk | Ester hydrolysis product, Pentanoic acid metabolite researchgate.netnih.govcncb.ac.cn |

| AMB-FUBINACA | Indazole | Methyl Valinate | 4-Fluorobenzyl | Ester Hydrolysis, Hydroxylation researchgate.netresearchgate.net | Carboxylic acid metabolite nih.govotago.ac.nz |

The structural differences between these analogues influence the predominance of certain metabolic routes. For example, methyl valinate (MMB) and ethyl valinate (EMB) containing cannabinoids undergo extensive ester hydrolysis, whereas this pathway is less dominant for methyl tert-leucinate (MDMB) analogues, where dihydrodiol formation and hydroxylation become more prominent. researchgate.net

Table of Compound Names

| Abbreviation | Full Chemical Name |

| MMB-4en-PICA | Methyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate |

| 5F-MDMB-PICA | Methyl 2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| AMB-FUBINACA | Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |

| 4F-MDMB-BINACA | Methyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| 5F-ADB | Methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

| 4F-ABUTINACA | Not explicitly defined in search results |

| BZO-4en-POXIZID | Not explicitly defined in search results |

| AB-4en-PICA | Not explicitly defined in search results |

Advanced Analytical Strategies for the Profiling and Quantification of Mmb 4en Pica Butanoic Acid Metabolite

Mass Spectrometry-Based Detection Methodologies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for the analysis of synthetic cannabinoid metabolites. Its high sensitivity and specificity allow for the confident identification of target analytes in complex samples such as urine, blood, and hair.

Application of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of novel psychoactive substances and their metabolites. This technology provides high mass accuracy and resolution, enabling the differentiation of compounds with very similar masses.

In the context of synthetic cannabinoid analysis, LC-HRMS has been instrumental in elucidating metabolic pathways. For instance, studies on the closely related compound MDMB-4en-PINACA have successfully utilized LC-HRMS to identify numerous metabolites from in vitro incubations with human liver microsomes (HLMs) and hepatocytes, as well as in authentic urine and serum samples. researchgate.netnih.govoup.com In one such study, after a one-hour incubation of MDMB-4en-PINACA with HLMs, less than 7.5% of the parent compound remained, highlighting extensive metabolism. nih.govoup.com This research identified 14 metabolites formed through pathways like ester hydrolysis, oxidation, and hydroxylation. nih.govoup.com

The butanoic acid metabolite of MDMB-4en-PINACA (designated as M14 in one study) was identified as one of the three main metabolites and proposed as a suitable urinary marker for consumption. nih.govoup.com The extensive data generated by HRMS, often utilizing data-independent acquisition techniques, allows for retrospective analysis, which is invaluable for identifying emerging drug trends without re-analyzing samples. ojp.gov Given the structural similarity, these findings provide a strong basis for the detection of MMB-4en-PICA butanoic acid metabolite, which is a potential metabolite of MMB-022 based on the established metabolism of analogous compounds. caymanchem.comnih.gov

Table 1: Selected LC-HRMS/MS Studies on Analogous Synthetic Cannabinoid Metabolites

| Compound Studied | Matrix | Key Findings | Reference |

|---|---|---|---|

| MDMB-4en-PINACA | Human Liver Microsomes (HLMs), Urine | Identified 14 metabolites. The butanoic acid metabolite (M14) was suggested as a suitable urinary marker. | nih.govoup.com |

| MDMB-4en-PINACA | Urine, Serum, Hair | Developed a highly sensitive LC-HRMS method; identified 75 metabolites in urine, revealing ester hydrolysis and hydroxylation as major pathways. | researchgate.net |

Utilization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and LC-QTOF-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), including triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) configurations, is widely employed for both screening and quantification of synthetic cannabinoid metabolites. d-nb.info LC-QTOF-MS, a high-resolution technique, is particularly effective for identifying unknown metabolites and for creating comprehensive libraries of new psychoactive substances. ojp.govresearchgate.netdrugsandalcohol.ie

Studies have shown that butanoic acid metabolites of synthetic cannabinoids are often more stable in biological matrices like blood than their parent ester compounds, making them reliable biomarkers for consumption. ojp.govresearchgate.net For example, an LC-QTOF-MS method was used to evaluate the stability of several synthetic cannabinoids in blood, finding that while the parent compounds were unstable, their corresponding butanoic acid metabolites remained stable under various storage conditions. researchgate.net This intrinsic instability of the parent compound, which can hydrolyze to the butanoic acid metabolite even during storage, makes the metabolite a crucial analytical target.

LC-MS/MS methods have been optimized for the analysis of synthetic cannabinoids and their metabolites in various matrices, including wastewater, where the butanoic acid metabolite of MDMB-4en-PINACA was detected with high frequency. nih.gov Furthermore, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been validated for the simultaneous analysis of numerous synthetic cannabinoids and their metabolites in human hair, with MDMB-4en-PINACA showing a high detection rate. nih.gov These methods demonstrate excellent sensitivity, with limits of detection often in the low picogram per milligram range for hair analysis. nih.gov

Table 2: Examples of LC-MS/MS and LC-QTOF-MS Applications

| Technique | Matrix | Target Analytes | Key Features | Reference |

|---|---|---|---|---|

| LC-QTOF-MS | Blood | Synthetic cannabinoids and metabolites | Assessed stability; found butanoic acid metabolites to be stable biomarkers. | researchgate.net |

| LC-QTOF-MS | Blood, Urine | Synthetic cannabinoids and metabolites | Developed a qualitative screening method with a library of over 300 compounds. | d-nb.info |

| LC-MS/MS | Wastewater | 8 SCs and their metabolites | Optimized method with a limit of quantification as low as 0.03 ng/L. | nih.gov |

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on the matrix and the physicochemical properties of the target metabolite.

Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of drugs from biological fluids like blood and urine. The protocol typically involves the use of a water-immiscible organic solvent to partition the analyte from the aqueous biological sample. The pH of the sample can be adjusted to optimize the extraction of acidic metabolites, such as the this compound. For instance, an LLE method was successfully assessed for the recovery of both basic parent synthetic cannabinoids and their acidic metabolites. researchgate.net In some protocols, ethyl acetate (B1210297) has been used as the extraction solvent under both acidic and alkaline conditions to extract a broad range of metabolites from serum and urine. researchgate.net

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) offers a more targeted approach to sample cleanup and concentration compared to LLE. It utilizes a solid sorbent packed into a cartridge or plate to selectively retain the analyte from the sample matrix. The analyte is then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated extract. This process effectively reduces matrix effects and can improve analytical sensitivity.

For synthetic cannabinoids and their metabolites, polymeric sorbents like Oasis HLB have proven effective for universal extraction from urine, capable of retaining acidic, basic, and neutral compounds. In a comprehensive screening study, two established SPE procedures were compared for the analysis of 199 synthetic cannabinoids and 110 metabolites in fortified serum and urine, demonstrating high recovery rates. d-nb.info

Hydrolytic Pre-Treatments for Metabolite Analysis

Many drug metabolites are excreted in urine as glucuronide conjugates, a Phase II metabolic modification that increases their water solubility. To detect these conjugated metabolites by LC-MS, an enzymatic hydrolysis step is often required prior to extraction. This is typically achieved by incubating the urine sample with β-glucuronidase enzyme. d-nb.inforjmseer.com This procedure cleaves the glucuronide moiety, releasing the free metabolite for analysis. For routine analysis, it is recommended to detect the glucuronides of hydrolysis products when using LC-MS techniques. rjmseer.com However, in some cases, analysts may choose to omit the hydrolysis step to specifically detect intact, unconjugated metabolites, which can provide different toxicological information. researchgate.net

Method Validation and Performance Characteristics in Metabolic Profiling

The validation of analytical methods is paramount to ensure the reliability and accuracy of results in metabolic profiling. For this compound, comprehensive validation would typically involve assessing sensitivity, specificity, linearity, accuracy, precision, matrix effects, extraction recovery, and stability. While specific validated method data for this compound is limited in published literature, data from structurally similar synthetic cannabinoid metabolites, such as MDMB-4en-PINACA butanoic acid, provide valuable insights into the expected performance characteristics. These methods predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

Assessment of Analytical Sensitivity and Limits of Quantification

Analytical sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of synthetic cannabinoid metabolites in complex biological matrices like hair, a study on 29 different synthetic cannabinoids, including the structurally related MDMB-4en-PINACA, established a UPLC-MS/MS method. researchgate.netnih.gov The findings from this study can be used to estimate the analytical sensitivity for this compound.

| Parameter | Estimated Value (pg/mg) | Analytical Technique | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.5 - 5 | UPLC-MS/MS | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 1 - 10 | UPLC-MS/MS | researchgate.netnih.gov |

These low detection and quantification limits highlight the capability of modern analytical instrumentation to detect minute traces of the metabolite, which is crucial for confirming exposure even after a significant amount of time has passed since consumption. A study on the fatal intoxication involving 5F-MDMB-PICA reported an LOQ of 0.1 ng/mL for the parent compound in blood, urine, and cerebrospinal fluid, suggesting that sensitive methods are achievable for related metabolites as well. nih.gov

Evaluation of Matrix Effects and Extraction Recoveries

Biological samples are complex mixtures, and other components within the matrix can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. Extraction recovery, on the other hand, measures the efficiency of the sample preparation process in isolating the analyte from the matrix.

A validated method for the analysis of 29 synthetic cannabinoids in hair, including MDMB-4en-PINACA, provides an estimation of the matrix effects and extraction recoveries that could be expected for this compound. researchgate.netnih.gov

| Parameter | Estimated Range (%) | Analytical Technique | Reference |

|---|---|---|---|

| Matrix Effect | 19.1 - 110.0 | UPLC-MS/MS | researchgate.netnih.gov |

| Extraction Recovery | 36.1 - 93.3 | UPLC-MS/MS | researchgate.netnih.gov |

The wide range in matrix effects underscores the importance of using internal standards, preferably isotopically labeled versions of the analyte, to compensate for these variations. caymanchem.com Similarly, the broad range in extraction recovery highlights the need for a robust and optimized sample preparation method to ensure consistent and reliable results. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Stability Considerations in Sample Collection and Storage

The stability of an analyte in a biological matrix is a critical factor that can significantly impact the accuracy of toxicological analysis. Degradation of the analyte between the time of sample collection and analysis can lead to an underestimation of its concentration or even false-negative results.

Research on synthetic cannabinoid metabolites has consistently shown that the butanoic acid metabolites are significantly more stable than their parent ester-containing compounds, particularly in blood where esterases can rapidly hydrolyze the parent drug. ojp.gov

For this compound, a commercially available analytical reference standard is reported to be stable for at least five years when stored at -20°C. caymanchem.com This long-term stability under frozen conditions is crucial for forensic laboratories that may need to re-analyze samples long after the initial testing.

Studies on other synthetic cannabinoid metabolites have provided further insights into their stability under various storage conditions. A comprehensive study on 24 synthetic cannabinoid metabolites demonstrated that they were all much more stable in urine than in blood at 37°C, 22°C, or 4°C. nii.ac.jpnih.gov All 24 metabolites were found to be stable in both blood and urine for up to 168 days when stored at -30°C. nii.ac.jpnih.gov These findings strongly suggest that freezing is the optimal method for preserving the integrity of samples containing this compound.

| Matrix | Storage Temperature | Duration | Stability | Reference |

|---|---|---|---|---|

| - | -20°C | ≥ 5 years | Stable | caymanchem.com |

| Blood | -30°C | Up to 168 days | Stable | nii.ac.jpnih.gov |

| Urine | -30°C | Up to 168 days | Stable | nii.ac.jpnih.gov |

| Blood | 4°C, 22°C, 37°C | Variable | Less stable than in urine | nii.ac.jpnih.gov |

Research Applications in Metabolic Profiling and Forensic Science

In Vitro Metabolic Modeling and Simulation

In vitro models are indispensable tools for predicting and understanding the metabolic fate of novel psychoactive substances like MMB-4en-PICA. These models provide a controlled environment to study the enzymatic reactions that lead to the formation of metabolites such as the butanoic acid derivative.

Human Liver Microsome (HLM) Incubation Studies

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govmdpi.com Incubation studies with HLMs are a standard method to investigate the phase I metabolism of synthetic cannabinoids. nih.govnih.gov For MMB-4en-PICA, these studies would involve incubating the parent compound with HLMs and analyzing the resulting mixture to identify metabolites. The formation of the MMB-4en-PICA butanoic acid metabolite in these incubations would primarily occur through ester hydrolysis. This process is catalyzed by carboxylesterases present in the liver microsomes. nih.gov

Research on the structurally similar compound MDMB-4en-PINACA has extensively utilized HLM incubation studies. researchgate.netresearchgate.netnih.gov These studies have consistently shown that ester hydrolysis, leading to the formation of the corresponding butanoic acid metabolite, is a major metabolic pathway. researchgate.netresearchgate.net For instance, one study found that after a one-hour incubation of MDMB-4en-PINACA with HLMs, less than 7.5% of the parent compound remained, with the butanoic acid metabolite being one of the 14 identified metabolites. researchgate.netnih.gov The insights gained from these studies on analogous compounds provide a strong basis for predicting the metabolic behavior of MMB-4en-PICA in HLM models.

Primary Hepatocyte Culture Investigations

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of phase I and phase II metabolic enzymes and cofactors, closely mimicking the metabolic activity of the human liver. wada-ama.orgfrontiersin.org Investigations using primary hepatocyte cultures allow for a more comprehensive understanding of the metabolism of MMB-4en-PICA, including both phase I and potential phase II conjugation reactions.

In the context of MMB-4en-PICA, incubating the compound with cultured hepatocytes would enable researchers to observe the formation of the butanoic acid metabolite through ester hydrolysis, as well as any subsequent glucuronidation of the carboxylic acid group. Studies on the related compound MDMB-4en-PINACA have demonstrated the utility of hepatocyte models. who.int In these studies, the butanoic acid metabolite was identified as a major product, confirming the significance of the ester hydrolysis pathway in a more complete cellular system. researchgate.net Comparing results from hepatocyte incubations with those from HLM studies can provide a more complete picture of the metabolic cascade.

In Vivo Animal Model Studies for Metabolic Characterization

In vivo animal models, such as rats and mice, play a crucial role in characterizing the metabolism of synthetic cannabinoids under physiological conditions. nih.govojp.gov These studies help to confirm the metabolites identified in in vitro models and can reveal additional metabolites that may not be formed in vitro. For MMB-4en-PICA, an in vivo study would involve administering the compound to an animal model and subsequently analyzing biological samples like urine and blood to identify the metabolites formed.

Studies on the related compound MDMB-4en-PINACA in rats have been conducted to explore its metabolic pathways. researchgate.net These in vivo investigations have confirmed that the butanoic acid metabolite is a significant product found in biological fluids. ojp.gov Such animal studies provide a bridge between in vitro findings and human metabolism, offering valuable data for forensic and toxicological analysis.

Role as a Biomarker in Metabolic Research

The identification of reliable biomarkers is essential for monitoring the use of synthetic cannabinoids. The this compound is a key candidate for this role due to its expected formation and persistence in biological systems.

Identification in Biological Samples (e.g., Urine, Serum, Blood, Hair)

The detection of this compound in human biological samples serves as a definitive indicator of exposure to the parent compound. Because synthetic cannabinoids are often extensively metabolized, the parent compound may be present at very low or undetectable levels in urine. frontiersin.org Therefore, identifying major metabolites like the butanoic acid derivative is crucial for forensic and clinical toxicology. ojp.gov

Urine: The butanoic acid metabolite of MMB-4en-PICA is expected to be a prominent urinary biomarker. researchgate.net Studies on the analogous compound MDMB-4en-PINACA have consistently identified its butanoic acid metabolite in authentic urine samples, often at higher concentrations and for a longer duration than the parent drug. researchgate.netnih.govresearchgate.net This metabolite can also be found as a glucuronide conjugate, and treatment of urine samples with β-glucuronidase can increase the detection of the phase I metabolite. rjmseer.com

Serum and Blood: The this compound is also a valuable biomarker in serum and blood. ojp.gov Research on MDMB-4en-PINACA has shown that its butanoic acid metabolite can be detected in serum and blood samples, sometimes even when the parent compound is unstable or has been completely metabolized. researchgate.netojp.govnih.gov

Hair: While the parent compound may be more readily detected in hair, the identification of the butanoic acid metabolite can provide complementary information for determining a history of use. researchgate.net

Table 1: Detection of this compound and Analogs in Biological Samples

| Sample Type | Compound | Key Findings |

| Urine | MDMB-4en-PINACA butanoic acid | Identified as a major urinary marker. researchgate.netnih.govresearchgate.net |

| Serum | MDMB-4en-PINACA butanoic acid | Detected along with the parent drug and other metabolites. researchgate.netnih.gov |

| Blood | MDMB-4en-PINACA butanoic acid | Considered a good biomarker due to the instability of the parent compound. ojp.gov |

| Hair | MDMB-4en-PINACA | Parent drug is typically the primary target, but metabolites can be present. researchgate.net |

Detection in Environmental Samples (e.g., Wastewater)

Wastewater-based epidemiology has emerged as a powerful tool for monitoring drug consumption trends at a community level. nih.gov The detection of drug metabolites in wastewater can provide objective and near-real-time data on the prevalence of use.

The this compound is a suitable target for wastewater analysis. A study on synthetic cannabinoids in wastewater from major cities in China found that the butanoic acid metabolite of MDMB-4en-PINACA had the highest detection frequency among the analytes studied, being present in 13.4% of the samples. nih.gov This indicates that this metabolite is stable enough in the sewer system to be a reliable indicator of the consumption of its parent compound. nih.gov However, the same study noted that the metabolite showed significant degradation when stored for long periods, even at low temperatures, highlighting the importance of sample handling and analysis protocols. nih.gov The detection of the this compound in wastewater would provide valuable public health data on the use of its parent synthetic cannabinoid. nih.gov

Contribution to the Understanding of Synthetic Cannabinoid Metabolism Dynamics

The study of the this compound provides significant insights into the metabolic pathways of newer synthetic cannabinoids. Its formation is a primary example of Phase I metabolism, specifically through hydrolysis.

Research into the in vitro metabolism of MMB-4en-PICA has identified the crucial role of human carboxylesterases (hCES), enzymes that catalyze the hydrolysis of esters. nih.gov The ester structure within the MMB-4en-PICA molecule is a key target for these enzymes, leading to the formation of its corresponding carboxylic acid metabolite. nih.gov This hydrolytic process is a common and significant metabolic pathway for many synthetic cannabinoids that contain an ester linkage. nih.govnih.gov

Studies have demonstrated that specific carboxylesterase isoforms are involved in this transformation. MMB-4en-PICA is hydrolyzed by hCES1b, hCES1c, and hCES2. nih.gov However, the efficiency of this hydrolysis varies between isoforms. For instance, while hCES1b and hCES1c produce the butanoic acid metabolite, the relative amounts can differ, highlighting the complexity of metabolic dynamics. nih.gov In one study, hCES1c was found to produce a higher relative amount of the MMB-4en-PICA carboxylic acid metabolite than hCES1b. nih.gov

The kinetic parameters of this enzymatic reaction have been investigated to further understand its efficiency. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide a measure of the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. This data is essential for predicting the rate of metabolite formation in vivo and understanding the toxicokinetics of the parent compound. nih.gov

Table 1: Enzyme Kinetic Parameters for MMB-4en-PICA Metabolism by Human Carboxylesterases

This table details the kinetic parameters for the formation of the this compound by different human carboxylesterase (hCES) isoforms. Data sourced from nih.gov.

| Enzyme Isoform | Km (µM) | Relative Vmax (AU/min/mg) | Relative in vitro Intrinsic Clearance (Clint) (AU/min/mg/µM) |

|---|---|---|---|

| hCES1c | 203 | 7.57 | 0.04 |

By elucidating these specific metabolic pathways, the study of the this compound enhances the broader understanding of how entire classes of synthetic cannabinoids are processed in the body. This knowledge is crucial for predicting the metabolites of newly emerging analogues, allowing forensic laboratories to proactively develop detection methods.

Utility in Forensic Investigations and Substance Monitoring Frameworks

The this compound is a valuable tool in forensic toxicology and for public health monitoring due to its properties as a biomarker. caymanchem.comcaymanchem.com In forensic investigations, detecting the metabolite of a drug is often more informative than detecting the parent compound itself.

A significant challenge with many synthetic cannabinoids is the instability of the parent compound in biological samples. ojp.govnih.gov Parent synthetic cannabinoids with a methyl ester group can degrade in blood, even during refrigerated storage. ojp.govnih.gov However, their corresponding butanoic acid metabolites have been shown to be stable under various storage conditions. nih.gov This stability makes the this compound a more reliable and persistent marker for confirming the consumption of MMB-4en-PICA, especially in samples that may have been improperly stored or have aged. ojp.govnih.gov The detection of the butanoic acid metabolite in the absence of the parent compound is a common finding in forensic casework for analogous synthetic cannabinoids. nih.gov

The metabolite serves as a crucial urinary marker. nih.govresearchgate.net Following consumption, parent synthetic cannabinoids are extensively metabolized, and often only a small fraction is excreted unchanged. nih.gov Metabolites, such as the butanoic acid form, are typically found in higher concentrations in urine, making them ideal targets for routine drug screening. nih.govresearchgate.net For the structurally similar compound MDMB-4en-PINACA, its butanoic acid metabolite was identified as a suitable urinary marker, leading to the confirmation of consumption in numerous forensic cases. nih.govresearchgate.net

The identification of this metabolite is central to substance monitoring frameworks established by forensic and public health organizations. diva-portal.orgregulations.govcfsre.org These programs track the emergence and prevalence of NPS. When a new analogue like MMB-4en-PICA appears on the illicit market, identifying its specific and stable metabolites is a primary goal. cfsre.org This allows laboratories to update their analytical methods to include these new biomarkers. ojp.gov The detection of MMB-4en-PICA and the metabolites of similar compounds in forensic toxicology casework helps to map the geographical distribution and prevalence of these new threats. regulations.govcfsre.org

Table 2: Parent Compounds and Their Butanoic Acid Metabolites in Forensic Analysis

This table lists synthetic cannabinoids that, like MMB-4en-PICA, are primarily identified in forensic settings through the detection of their stable butanoic acid metabolites. Data sourced from nih.govcaymanchem.comcaymanchem.com.

| Parent Compound | Chemical Name of Butanoic Acid Metabolite | Primary Use in Forensics |

|---|---|---|

| MMB-4en-PICA | (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valine | Potential metabolite used as an analytical reference standard. caymanchem.com |

| MDMB-4en-PINACA | (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoic acid | Major urinary biomarker for confirming consumption. nih.govcaymanchem.com |

| 5F-MDMB-PINACA (5F-ADB) | 5F-MDMB-PINACA 3,3-dimethylbutanoic acid | Stable biomarker in blood, often detected in the absence of the parent compound. nih.gov |

| MDMB-4en-PICA | (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)butanoic acid | Potential metabolite used as an analytical reference standard. caymanchem.com |

Future Directions in Mmb 4en Pica Butanoic Acid Metabolite Research

Refinement of Predictive Metabolic Models for Emerging Analogues

A significant challenge in forensic toxicology is the identification of metabolites from newly emerging synthetic cannabinoid receptor agonists (SCRAs). In vitro metabolite identification is an essential tool for pinpointing analytical targets to confirm SCRA consumption nih.gov. Systematic studies on structurally related SCRAs are crucial for establishing structure-metabolism relationships (SMRs), which can help predict the metabolites of future compounds nih.govnih.govresearchgate.net.

Future research should focus on refining these predictive models by expanding the library of studied analogues. For 4-pentenyl SCRAs like MMB-4en-PICA, clear SMRs have been identified that can be used to recommend biomarkers of consumption nih.govnih.govresearchgate.net. For instance, methyl valinate (MMB) SCRAs, such as MMB-4en-PICA, undergo extensive ester hydrolysis nih.govnih.govresearchgate.net. This contrasts with methyl tert-leucinate (MDMB) SCRAs where ester hydrolysis is less dominant, and other pathways like dihydrodiol formation and hydroxylation become more prominent nih.govnih.govresearchgate.net.

By systematically evaluating new analogues as they appear, researchers can build more robust quantitative structure-activity relationship (QSAR) models. These models can incorporate a wider range of structural features and their corresponding metabolic fates, improving the accuracy of predicting the major metabolites of a newly encountered SCRA.

Table 1: Key Structure-Metabolism Relationships in 4-Pentenyl SCRAs

| Structural Group | Dominant Biotransformation Pathway(s) | Contribution to Metabolism (%) | Example Compound(s) |

|---|---|---|---|

| Methyl valinate (MMB) | Ester Hydrolysis | 90.9 - 96.0% | MMB-4en-PICA, MMB-4en-PINACA |

| Methyl tert-leucinate (MDMB) | Ester Hydrolysis, Dihydrodiol Formation, Hydroxylation | 47.6 - 60.7% (Hydrolysis) | MDMB-4en-PINACA |

| tert-leucinamide (ADB) | Hydroxylation | 47.9 - 58.4% | ADB-4en-PINACA |

This table is generated based on data from studies on 4-pentenyl synthetic cannabinoid receptor agonists nih.govnih.govresearchgate.net.

Exploration of Novel Biotransformation Pathways and Enzymes

The metabolism of MMB-4en-PICA and related compounds involves several known biotransformation pathways. For MMB-4en-PICA, ester hydrolysis is a major metabolic route, leading to the formation of the butanoic acid metabolite nih.gov. Other identified pathways for similar compounds include dihydrodiol formation on the pentenyl tail, hydroxylation, N-dealkylation, dehydrogenation, and glucuronidation nih.govnih.govresearchgate.netresearchgate.net.

Future research should aim to explore novel or less common biotransformation pathways. For example, acetylation has been identified as a novel metabolic pathway for some SCRAs like MDMB-4en-PINACA researchgate.net. Investigating whether MMB-4en-PICA or its analogues undergo similar unique biotransformations is a crucial next step. This involves utilizing advanced in vitro models, such as pooled human hepatocytes, which can provide a more comprehensive metabolic profile compared to human liver microsomes (HLMs) nih.govfrontiersin.org.

Furthermore, identifying the specific enzymes responsible for these transformations is essential. While UDP-glucuronosyltransferases are known to be involved in the Phase II metabolism (glucuronidation) of some SCRA metabolites , the specific cytochrome P450 (CYP) isoenzymes responsible for the various Phase I oxidative reactions of MMB-4en-PICA are not fully characterized. Reaction phenotyping studies using specific enzyme inhibitors and recombinant enzymes can elucidate the roles of individual CYPs researchgate.net. This knowledge is vital for understanding potential drug-drug interactions and inter-individual variability in metabolism.

Table 2: Known and Potential Biotransformation Pathways for MMB-4en-PICA and Related Analogues

| Phase | Pathway | Description | Status for MMB-4en-PICA |

|---|---|---|---|

| Phase I | Ester Hydrolysis | Cleavage of the methyl ester group to form a carboxylic acid. | Major pathway nih.gov |

| Phase I | Dihydrodiol Formation | Oxidation of the pentenyl tail's double bond. | Identified metabolite nih.gov |

| Phase I | Hydroxylation | Addition of a hydroxyl group to various parts of the molecule. | Common pathway for analogues nih.govresearchgate.netresearchgate.net |

| Phase I | N-dealkylation | Removal of the pentenyl group. | Identified for related compounds researchgate.netnih.gov |

| Phase I | Dehydrogenation | Removal of hydrogen atoms, often leading to ketone formation. | Identified for related compounds nih.govresearchgate.net |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Identified for related compounds nih.gov |

Development of Advanced Bioanalytical Platforms for Enhanced Specificity and Sensitivity

The detection of MMB-4en-PICA and its butanoic acid metabolite relies on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) nih.govoup.comnih.gov. High-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is particularly powerful for identifying metabolites in complex biological matrices like urine and blood nih.govnih.govnih.gov.

Future efforts must focus on developing even more sensitive and specific bioanalytical platforms. The challenges include the low concentrations of parent compounds and metabolites often found in biological samples and the continuous emergence of new analogues that can cause analytical interferences nih.govoup.com.

Key areas for development include:

Enhanced Chromatographic Separation: Utilizing ultra-high-performance liquid chromatography (UHPLC) with novel column chemistries can improve the separation of isomeric metabolites, which is crucial for accurate identification and quantification oup.comsemanticscholar.org.

Improved Mass Spectrometry: The use of techniques like tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity nih.gov. The development of non-targeted HRMS screening methods allows for retrospective data analysis, which is invaluable for identifying novel metabolites in previously analyzed samples as new compounds emerge nih.gov.

Table 3: Comparison of Bioanalytical Platforms for SCRA Metabolite Detection

| Platform | Advantages | Disadvantages | Application |

|---|---|---|---|

| Immunoassays | Rapid screening, easy to use. | Limited specificity, cross-reactivity, cannot keep pace with new analogues nih.govnih.gov. | Preliminary screening. |

| GC-MS | Good for volatile compounds, established libraries. | Often requires derivatization, potential for thermal degradation of analytes nih.gov. | Analysis of parent compounds. |

| LC-MS/MS (QqQ) | High sensitivity and selectivity (MRM), excellent for quantification oup.comnih.gov. | Targeted approach requires prior knowledge of analytes and reference standards nih.gov. | Targeted quantification of known metabolites. |

Integration of Metabolomic Approaches for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the complete metabolic profile of a drug nih.gov. Instead of targeting only a few pre-selected metabolites, an untargeted or suspect screening metabolomics approach can provide a comprehensive snapshot of all biotransformations an SCRA undergoes semanticscholar.orgresearchgate.net.

Applying metabolomics to the study of MMB-4en-PICA can:

Identify a broader range of metabolites: This includes minor metabolites that might be missed by targeted methods but could be important for understanding toxicity or for identifying long-term biomarkers of use.

Elucidate metabolic networks: By observing changes in endogenous metabolites, researchers can gain insights into the broader physiological impact of the drug.

Discover novel biomarkers: A metabolomics approach can help identify unique metabolic signatures associated with MMB-4en-PICA exposure, leading to more robust and reliable confirmation of consumption semanticscholar.org.

Personalize toxicological assessment: The metabolome reflects interactions between the genome, environment, and lifestyle, and its analysis can help predict individual variations in drug response and toxicity nih.gov.

The integration of metabolomics involves analyzing biofluids (e.g., urine, blood) using HRMS, followed by sophisticated data processing and statistical analysis to identify significant metabolic changes post-drug exposure semanticscholar.orgnih.gov. This approach provides a more holistic understanding of drug metabolism and its effects, moving beyond the simple identification of major excretion products semanticscholar.org.

Table 4: Benefits of Integrating Metabolomics in SCRA Research

| Benefit | Description | Relevance to MMB-4en-PICA |

|---|---|---|

| Comprehensive Profiling | Provides a global view of all detectable metabolites in a sample, not just pre-defined targets. | Discovery of novel or unexpected metabolites of MMB-4en-PICA. |

| Biomarker Discovery | Identifies unique metabolic patterns or "fingerprints" associated with exposure. | Development of more specific and longer-lasting biomarkers of MMB-4en-PICA use. |

| Mechanistic Insight | Can reveal disruptions in endogenous metabolic pathways, offering clues about toxicity mechanisms. | Understanding the broader physiological and toxicological effects of MMB-4en-PICA. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting MMB-4en-PICA butanoic acid metabolite in biological samples?

- Methodology : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard for identifying and quantifying this metabolite. Protocols include:

- Sample preparation : Use protein precipitation with acetonitrile or methanol to isolate metabolites from urine, serum, or hair matrices .

- Chromatographic separation : Employ C18 columns with gradients of ammonium formate/acetonitrile to resolve structurally similar compounds .

- Detection : Monitor characteristic ions (e.g., m/z 329 for MMB-4en-PICA carboxylic acid metabolite) and compare retention times with reference standards .

Q. How can researchers distinguish this compound from other synthetic cannabinoid metabolites?

- Key strategies :

- Structural differentiation : Focus on the pent-4-en-1-yl indole core and valine-derived butanoic acid moiety, which differ from metabolites of MDMB-4en-PINACA or FUBINACA analogs .

- Fragmentation patterns : Use tandem MS to identify unique product ions (e.g., m/z 329 → 300 for hydrolysis products) .

- Cross-referencing : Compare with databases of known synthetic cannabinoid metabolites, such as those from the Shanghai Institute of Criminal Science and Technology .

Advanced Research Questions

Q. What enzymatic pathways govern the hydrolysis of MMB-4en-PICA to its butanoic acid metabolite?

- Mechanistic insights :

- Carboxylesterase (CES) activity : Human CES1c and CES1b catalyze ester hydrolysis, with kinetic parameters (Km = 40.8 µM, Vmax = 182 AU/min/mg) indicating substrate specificity .

- In vitro models : Use human liver microsomes (pHLM) or S9 fractions to simulate phase I metabolism, achieving 11–25% metabolite conversion rates .

- Species variability : Note divergent results in C. elegans models, where oxidative defluorination may compete with hydrolysis .

Q. How do in vitro and in vivo metabolic profiles of this compound contradict, and how can these discrepancies be resolved?

- Data contradictions :

- Prevalence differences : In vitro models prioritize hydroxylated metabolites (e.g., B22), while in vivo human urine samples show higher abundance of butanoic acid derivatives (e.g., B17) due to competing metabolic pathways .

- Resolution strategies :

- Multi-model validation : Combine zebrafish, HLMs, and human urine data to identify conserved biomarkers .

- Kinetic modeling : Use Michaelis-Menten parameters to predict dominant pathways under physiological conditions .

Q. What role does this compound play as a biomarker in disease states?

- Biomarker potential :

- Chronic kidney disease (CKD) : Butanoate metabolism intermediates (e.g., butanoic acid) correlate with mortality risk, suggesting utility in prognostication .

- Gastric cancer : Reduced urinary butanoic acid levels in metastatic cases highlight its role in cancer progression, though mechanistic links require further study .

Q. How do stability and storage conditions impact the integrity of this compound in research settings?

- Best practices :

- Storage : Maintain at -20°C in crystalline form to prevent degradation; stability exceeds 5 years under these conditions .

- Handling : Avoid repeated freeze-thaw cycles, which may induce hydrolysis or oxidation.

- Quality control : Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical ensure purity (≥98%) and UV/Vis spectral consistency (λmax 218, 290 nm) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing metabolite concentration changes in longitudinal studies?

- Data analysis :

- Multivariate analysis : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify discriminative metabolites (e.g., butanoic acid, citric acid) across timepoints .

- Heatmap visualization : Standardize concentrations relative to baseline (e.g., pre-treatment) to highlight trends in asphyxiated vs. control cohorts .

Q. How can researchers address low metabolite abundance in complex biological matrices?

- Sensitivity enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.